molecular formula C8H12ClNO2S2 B13494576 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide

1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B13494576
M. Wt: 253.8 g/mol
InChI Key: QSASZQKYQKTIAR-UHFFFAOYSA-N
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Description

1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide is an organic compound that features a thiophene ring, a sulfonamide group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary or secondary amines.

Mechanism of Action

The mechanism of action of 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide is unique due to its combination of a chloro group, a sulfonamide group, and a thiophene ring. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C8H12ClNO2S2

Molecular Weight

253.8 g/mol

IUPAC Name

1-chloro-N-methyl-N-(1-thiophen-2-ylethyl)methanesulfonamide

InChI

InChI=1S/C8H12ClNO2S2/c1-7(8-4-3-5-13-8)10(2)14(11,12)6-9/h3-5,7H,6H2,1-2H3

InChI Key

QSASZQKYQKTIAR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)N(C)S(=O)(=O)CCl

Origin of Product

United States

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